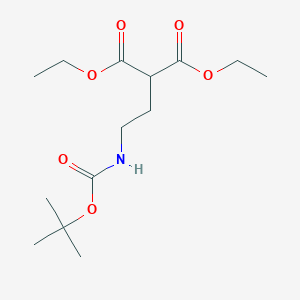

2-(2-Boc-aminoethyl)-malonic acid diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-Boc-aminoethyl)-malonic acid diethyl ester” is a derivative of malonic acid, which is a dicarboxylic acid. The “Boc” refers to a tert-butoxycarbonyl group, which is a common protecting group for amines in organic synthesis . The “diethyl ester” indicates that the two carboxylic acid groups of malonic acid have been esterified with ethanol.

Chemical Reactions Analysis

The compound could undergo various reactions depending on the conditions. For example, under acidic conditions, the Boc group could be removed to reveal the amine. The ester groups could also be hydrolyzed under acidic or basic conditions to yield the parent malonic acid .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation of pinacol boronic esters is another potential application . This process involves the removal of a boron group from an organic compound, which can be useful in various chemical transformations .

Anti-Markovnikov Hydromethylation

The compound could be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but underdeveloped transformation that involves the addition of a hydrogen and a methyl group across a carbon-carbon double bond .

Organic Synthesis

Organoboron compounds, such as “2-(2-Boc-aminoethyl)-malonic acid diethyl ester”, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

Matteson–CH2–Homologation

The Matteson-CH2-homologation is a process that could potentially involve this compound . This process involves the addition of a methylene group (CH2) to an organic compound .

Research and Development

As a chemical reagent, “2-(2-Boc-aminoethyl)-malonic acid diethyl ester” could be used in various research and development applications. It could be used to synthesize new compounds, develop new reactions, or study chemical behavior .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s worth noting that the boc group (tert-butyloxycarbonyl) is a common protecting group in organic synthesis, particularly for amines . The Boc group can be removed under mild acidic conditions, revealing the free amine for further reactions .

Biochemical Pathways

Compounds containing boronic acids and their esters are known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, which could impact their bioavailability .

Result of Action

The removal of the boc group can reveal a free amine, which can participate in further reactions, potentially leading to various biological effects depending on the context .

Action Environment

The action of 2-(2-Boc-aminoethyl)-malonic acid diethyl ester can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters can be affected by the presence of water . Additionally, the removal of the Boc group is typically performed under acidic conditions , so the pH of the environment could significantly impact the compound’s action, efficacy, and stability.

Safety and Hazards

Propriétés

IUPAC Name |

diethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-6-19-11(16)10(12(17)20-7-2)8-9-15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUZNOWDCVVMIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCNC(=O)OC(C)(C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Boc-aminoethyl)-malonic acid diethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)

![t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B6357995.png)

![6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B6358036.png)

![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)